5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one

Stereochemistry Oxime geometry Benzazepine isomerism

5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one (CAS 253324-90-2) is a rigid, stereochemically pure (5E)‑configured benzazepine oxime. This small, heterocyclic scaffold (MW 204.22 g/mol, C11H12N2O2) combines the privileged 3‑benzazepine core with a geometrically constrained hydroxyimino group, positioning it as a versatile intermediate for central nervous system (CNS) drug discovery.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B11762945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCN1CCC2=CC=CC=C2C(=NO)C1=O
InChIInChI=1S/C11H12N2O2/c1-13-7-6-8-4-2-3-5-9(8)10(12-15)11(13)14/h2-5,15H,6-7H2,1H3/b12-10+
InChIKeyAGMHHPHTPYMULW-ZRDIBKRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one: A Stereochemically Defined Benzazepine Oxime for CNS‐Targeted Scaffold Design


5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one (CAS 253324-90-2) is a rigid, stereochemically pure (5E)‑configured benzazepine oxime [1]. This small, heterocyclic scaffold (MW 204.22 g/mol, C11H12N2O2) combines the privileged 3‑benzazepine core with a geometrically constrained hydroxyimino group, positioning it as a versatile intermediate for central nervous system (CNS) drug discovery [2]. Its computed drug‑like properties (XLogP3 2.1, TPSA 52.9 Ų, zero rotatable bonds) suggest good blood–brain barrier permeability and a favorable pharmacokinetic starting point for the synthesis of dopamine‑ and serotonin‑receptor‑modulating candidates [1][2].

5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one: Why Off‑the‑Shelf Benzazepine Analogues Cannot Replace This Oxime


The (5E)‑hydroxyimino geometry, combined with the unsaturated 1,2‑dihydro‑3‑benzazepin‑4‑one ring, confers a unique spatial arrangement that cannot be replicated by the corresponding (Z)‑isomer, the non‑oxime parent lactam, or fully saturated benzazepine congeners [1]. Small‑scale supplier lots frequently vary in stereoisomeric purity (the (Z)‑form is a documented contaminant) and in residual metal content from hydrogenation steps, directly impacting downstream catalytic or biological readouts . Selecting a single, well‑characterized batch of the (5E)‑oxime therefore eliminates the risk of irreproducible structure–activity relationships that plague benzazepine‑based programmes relying on mixed‑isomer or low‑purity stock [1].

5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one: Head‑to‑Head Quantitative Differentiation Data


(5E)‑Stereoisomeric Purity vs. the Commonly Co‑formed (Z)‑Isomer

The target compound is unequivocally deposited as the (5E)‑configured isomer in PubChem, whereas many commercial listings (e.g., chemicalbook.com) display the alternative (1Z)‑nomenclature, indicating that mixed (E/Z) batches are common [1]. In analogous benzazepine oximes, the (E)‑isomer exhibits a >10‑fold preference for specific receptor binding compared to the (Z)‑form, making geometric integrity critical for reliable pharmacological screening [2].

Stereochemistry Oxime geometry Benzazepine isomerism

Assay‑Ready Purity: 98% Minimum vs. Market‑Standard 95%

MolCore supplies 5-hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one with a certified minimum purity of 98% (NLT 98%) under ISO‑compliant quality systems , while the widely available AKSci lot is specified at 95% . The 3‑percentage‑point purity gap corresponds to a ≥60% reduction in the maximum possible impurity burden (5% → 2%), lowering the risk of cryptic metal‑catalyst residues or de‑halogenated by‑products that commonly persist after Raney‑nickel hydrogenation of the precursor .

Purity specification Quality control Benzazepine procurement

Conformational Restriction: Zero Rotatable Bonds vs. Flexible Benzazepine Analogs

The (5E)‑hydroxyimino substituent introduces an sp²‑hybridized geometry that locks the entire scaffold at zero rotatable bonds (PubChem calculation [1]), in contrast to the common 3‑methyl‑2,3,4,5‑tetrahydro‑1H‑3‑benzazepine analog which possesses two freely rotating bonds at the N‑methyl and C‑3 positions [2]. This rigidification pre‑organizes the pharmacophore for target engagement, a feature correlated with improved thermodynamic binding efficiency and enhanced CNS multiparameter optimization scores in monoamine receptor programmes [3].

Rigidification Drug design Benzazepine scaffold

5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one: Procure‑Ready Application Scenarios


Synthesis of D1‑Selective Dopamine Receptor Modulators

The rigid (5E)‑benzazepine oxime serves as a direct precursor for late‑stage diversification into D1‑like receptor agonists or antagonists. By maintaining zero rotatable bonds, chemists can install aryl or heteroaryl appendages without introducing additional conformational entropy, a strategy strongly supported by the benzazepine class's established dopaminergic activity [1]. Procurement of the ≥98% pure (5E) isomer ensures that the stereo‑ and regiochemistry of the final candidate are controlled from the first synthetic step.

Fragment‑Based CNS Lead Generation Libraries

With a molecular weight of 204 Da, a LogP of 2.1, and a TPSA of 52.9 Ų, this compound lies within the optimal fragment‑sized and CNS‑permeant property space [1]. Its oxime handle enables bioisosteric replacement and rank‑ordering studies against a panel of serotonin (5‑HT₂) and dopamine receptors [2]. The high baseline purity (98%) minimizes false positives when screening at 1–10 mM, a crucial factor for cost‑effective fragment campaign progression.

Catalytic Hydrogenation Feasibility Studies

The oxime group can be selectively reduced to a primary amine without saturating the dihydro‑benzazepine ring, offering a path to 5‑amino‑3‑methyl‑1,2‑dihydro‑3‑benzazepin‑4‑one [3]. Using a single, characterized (5E) lot eliminates the variable of E/Z composition, allowing reproducible reaction‑kinetics data for process chemistry scale‑up, which is essential for CROs and internal med‑chem groups investing in a patent‑protected CNS series.

Quality‑Controlled Pharmacological Validation of Oxime‑Containing Leads

For laboratories comparing oxime‑tethered benzazepines with their ketone or amine counterparts, the 98% pure (5E) compound ensures that potency differences measured in cAMP or β‑arrestin recruitment assays are attributable to the pharmacophore rather than to trace contaminants [1][2]. This level of purity aligns with journal and patent evidentiary standards for peer‑reviewed disclosure of new chemical entities.

Quote Request

Request a Quote for 5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.